molecular formula C23H20BrNO5S B2940186 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-22-7

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2940186
CAS No.: 476365-22-7
M. Wt: 502.38
InChI Key: QHKXSTKYXSROJA-UHFFFAOYSA-N
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Description

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate is a synthetic heterocyclic compound featuring a thiophene core substituted with a 4-bromobenzamido group, a methyl group at position 4, and a benzodioxole-containing side chain at position 3. The ethyl ester at position 3 enhances its lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO5S/c1-3-28-23(27)20-13(2)19(11-14-4-9-17-18(10-14)30-12-29-17)31-22(20)25-21(26)15-5-7-16(24)8-6-15/h4-10H,3,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKXSTKYXSROJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a benzodioxole-methyl group, brominated benzamido substituent, and thiophene-ester framework. Below is a detailed comparison with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activities References
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate (Target) Thiophene 4-Bromobenzamido, Benzodioxole-methyl, Ethyl ester Hypothesized antimicrobial/anti-inflammatory (based on analogs) N/A
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) Isoxazole-thiophene hybrid Bromothiophene, Diethylamino-phenyl Anticancer (GAT inhibitor)
2-(4-Bromobenzyl)-5-(Thiophen-2-yl)-1,3,4-Oxadiazole (5) 1,3,4-Oxadiazole 4-Bromobenzyl, Thiophene Antimicrobial
Methyl 5-(4-Acetoxyphenyl)-2-(2-bromobenzylidine)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine Bromobenzylidine, Acetoxyphenyl Crystallographically characterized
Ethyl-2,4-(3-(Butyl)-4-hydroxy-2H-chromen-2-one)phenyloxy-4,5-dihydro-4-methylthiazole-5-carboxylate (5) Thiazole-coumarin hybrid Coumarin, Bromobutyl (precursor) Antimicrobial

Key Observations :

Substituent Effects: The 4-bromobenzamido group in the target compound is structurally analogous to brominated aromatic substituents in other bioactive molecules (e.g., compound 39l and oxadiazole derivatives in ). Bromine’s electron-withdrawing nature enhances electrophilic interactions with biological targets. Benzodioxole derivatives are known for CNS activity due to their ability to cross the blood-brain barrier.

Thiophene vs. Heterocyclic Cores :

  • Thiophene-based compounds (e.g., target and oxadiazole 5) often exhibit improved π-π stacking interactions with enzyme active sites compared to isoxazole or thiazolo-pyrimidine cores .
  • The ethyl ester in the target compound may offer better solubility than methyl esters (e.g., compound in ) in hydrophobic environments.

Synthetic Pathways :

  • The target compound’s synthesis likely involves multi-step protocols similar to those in , such as:

  • Amide coupling (for the 4-bromobenzamido group).
  • Nucleophilic substitution or alkylation for benzodioxole-methyl attachment.
  • Esterification for the ethyl carboxylate moiety.

Biological Activity

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate is a complex compound that combines various pharmacophores, potentially leading to diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound's structure features a thiophene core substituted with a benzodioxole moiety and an amido group. This unique combination may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H21BrN2O5S
Molecular Weight469.38 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Studies indicate that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. Research has demonstrated that specific substitutions on the thiophene ring can enhance this effect, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . The presence of the benzodioxole moiety may also contribute to these effects by modulating oxidative stress responses.

Anticancer Activity

Recent studies have highlighted the potential of thiophene-based compounds in cancer therapy. This compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structures to this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Anti-inflammatory Mechanisms : In a controlled experiment using animal models, a thiophene derivative was shown to reduce paw edema significantly in a carrageenan-induced inflammation model, supporting its potential use in treating inflammatory conditions .
  • Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines demonstrated that treatment with similar thiophene compounds led to increased levels of apoptotic markers and decreased viability of cancer cells after 48 hours of exposure .

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